molecular formula C13H17BClNO3 B1431377 (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704081-58-2

(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Numéro de catalogue: B1431377
Numéro CAS: 1704081-58-2
Poids moléculaire: 281.54 g/mol
Clé InChI: TZAFAMUSBPGPLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.

Analyse Biochimique

Biochemical Properties

(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety of this compound interacts with the catalytic threonine residue in the active site of the proteasome, forming a reversible covalent bond. This interaction inhibits the proteasome’s activity, leading to an accumulation of proteins within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. By inhibiting proteasome activity, this compound disrupts the normal protein degradation pathway, leading to an accumulation of misfolded or damaged proteins. This accumulation can induce cellular stress responses, such as the unfolded protein response, which aims to restore normal function by enhancing the cell’s protein-folding capacity. Additionally, the inhibition of proteasomes by this compound can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of proteasome activity. The boronic acid moiety of the compound forms a reversible covalent bond with the catalytic threonine residue in the proteasome’s active site. This binding interaction blocks the proteasome’s ability to degrade proteins, leading to an accumulation of proteins within the cell. This inhibition can trigger various cellular responses, including changes in gene expression and activation of stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, the compound’s inhibitory effects can lead to severe cellular stress and cytotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing its toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and cellular stress responses. The compound interacts with enzymes and cofactors involved in the proteasome pathway, leading to the inhibition of proteasome activity. This inhibition can affect metabolic flux and alter metabolite levels within the cell. Additionally, the compound’s effects on gene expression can influence various metabolic pathways, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and accumulate in specific cellular compartments. The compound’s distribution within tissues can also be affected by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with proteasomes. The compound’s activity and function are influenced by its localization, as it needs to reach the proteasome’s active site to exert its inhibitory effects. Targeting signals or post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy. Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Aryl Halide: The starting material, 3-chloro-4-nitrobenzene, undergoes a nucleophilic substitution reaction with 4-methylpiperidine to form 3-chloro-4-(4-methylpiperidine-1-carbonyl)benzene.

    Borylation: The aryl halide is then subjected to a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under inert conditions to yield the desired boronic acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring enhances efficiency and safety.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form the corresponding phenol or reduction to yield the boronate ester.

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts such as palladium acetate or palladium on carbon.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran, dimethylformamide, or toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols and Boronate Esters: Resulting from oxidation and reduction reactions, respectively.

Chemistry:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of advanced materials such as polymers and electronic devices.

Biology and Medicine:

    Drug Development: Serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents.

    Diagnostic Tools: Utilized in the development of fluorescent probes and imaging agents.

Industry:

    Catalysis: Acts as a ligand in catalytic processes for the production of fine chemicals.

    Agriculture: Used in the synthesis of herbicides and pesticides.

Comparaison Avec Des Composés Similaires

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Chlorophenylboronic Acid: Another boronic acid with a similar structure but lacking the piperidine moiety.

    (4-Methylpiperidine-1-carbonyl)phenylboronic Acid: Similar but without the chloro substituent.

Uniqueness: (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is unique due to the presence of both the chloro and piperidine moieties, which can influence its reactivity and the types of products formed in coupling reactions. This dual functionality makes it a versatile reagent in organic synthesis.

Activité Biologique

(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the inhibition of proteasomes, which are critical for protein degradation in cells. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is [3-chloro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid, with a molecular formula of C13H17BClNO3. The presence of both chloro and piperidine moieties enhances its reactivity and potential biological applications.

PropertyValue
Molecular Weight267.65 g/mol
CAS Number1704081-58-2
Boiling PointNot available
SolubilitySoluble in organic solvents

The primary mechanism by which this compound exerts its biological effects is through the reversible inhibition of proteasomes. The boronic acid group forms a covalent bond with the catalytic threonine residue in the active site of the proteasome, leading to an accumulation of proteins within cells. This inhibition can disrupt various cellular processes, including cell cycle regulation and apoptosis, making this compound a potential therapeutic agent in cancer treatment.

Inhibition of Proteasome Activity

Research indicates that this compound effectively inhibits proteasome activity in vitro. This inhibition leads to increased levels of pro-apoptotic proteins, which can induce apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit varying degrees of proteasome inhibition, highlighting the significance of the piperidine group in enhancing efficacy.

Case Studies

  • Cancer Cell Lines : In a study involving multiple cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.
  • In Vivo Models : Animal studies demonstrated that administration of this compound led to reduced tumor growth rates compared to control groups, further supporting its role as a proteasome inhibitor.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other boronic acids known for similar activities:

Compound NameMechanism of ActionEfficacy Level
4-Chlorophenylboronic AcidProteasome inhibitionModerate
(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic AcidProteasome inhibitionHigh
(3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic AcidSelective kinase inhibitionHigh

Propriétés

IUPAC Name

[3-chloro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO3/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14(18)19)8-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAFAMUSBPGPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.